![molecular formula C10H20N2S B13783352 n-Cyclopentyl-n-(2-methylpropyl)thiourea CAS No. 253315-35-4](/img/structure/B13783352.png)
n-Cyclopentyl-n-(2-methylpropyl)thiourea
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Overview
Description
n-Cyclopentyl-n-(2-methylpropyl)thiourea is a thiourea derivative with the molecular formula C10H20N2S. This compound is known for its unique structural properties, which include a cyclopentyl group and a 2-methylpropyl group attached to the thiourea moiety. Thiourea derivatives are widely studied due to their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopentyl-n-(2-methylpropyl)thiourea can be achieved through several methods. One common approach involves the condensation of amines with carbon disulfide in an aqueous medium. This method allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature, producing thioureas in excellent yields .
Industrial Production Methods
Industrial production of thiourea derivatives, including this compound, often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and environmental impact. The “on-water” reaction of (thio)isocyanates with amines is a sustainable and chemoselective method that is gaining popularity in industrial settings due to its simplicity and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
n-Cyclopentyl-n-(2-methylpropyl)thiourea undergoes various chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert thiourea derivatives into amines.
Substitution: Thiourea derivatives can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include urea derivatives, amines, and substituted thiourea derivatives. The specific products depend on the reagents and conditions used in the reactions.
Scientific Research Applications
n-Cyclopentyl-n-(2-methylpropyl)thiourea has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic applications due to its diverse biological activities.
Mechanism of Action
The mechanism of action of n-Cyclopentyl-n-(2-methylpropyl)thiourea involves its interaction with molecular targets and pathways in biological systems. Thiourea derivatives are known to interact with enzymes and proteins, affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the biological activity being studied. For example, thiourea derivatives with anticancer properties may inhibit specific enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to n-Cyclopentyl-n-(2-methylpropyl)thiourea include other thiourea derivatives with different substituents. Examples include:
- n-Cyclopentyl-n-(2-methylpropyl)-N’-phenylthiourea
- n-Cyclopentyl-n-(2-methylpropyl)-N’-benzylthiourea
- n-Cyclopentyl-n-(2-methylpropyl)-N’-ethylthiourea
Uniqueness
This compound is unique due to its specific combination of cyclopentyl and 2-methylpropyl groups attached to the thiourea moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
n-Cyclopentyl-n-(2-methylpropyl)thiourea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of cyclopentylamine with 2-methylpropyl isothiocyanate. This process can be optimized through various synthetic routes to improve yield and purity. The chemical structure can be represented as follows:
Thioureas, including this compound, are known to interact with various biological targets. They can act as enzyme inhibitors or modulators, particularly affecting pathways involved in:
- Antimicrobial activity : Thiourea derivatives have shown broad-spectrum antimicrobial effects against both gram-positive and gram-negative bacteria.
- Anticancer properties : Some thioureas exhibit cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
3.1 Antimicrobial Activity
Studies indicate that thiourea derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various microbial strains:
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
This compound | S. aureus | 16 µg/mL |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
3.2 Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. For example, preliminary cytotoxicity assays on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown promising results:
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 25 |
HeLa | 40 |
These findings indicate that the compound may induce cell death in cancer cells at relatively low concentrations.
4.1 Study on Antimicrobial Effects
A study published in PubMed evaluated a series of thiourea derivatives, including this compound, for their antimicrobial properties. The results highlighted a significant inhibition of fungal growth compared to bacterial strains, suggesting a potential therapeutic application in treating fungal infections .
4.2 Study on Anticancer Properties
Research conducted on the cytotoxic effects of thiourea derivatives indicated that compounds like this compound could inhibit tumor growth in vivo models. The study reported reduced tumor size in treated mice compared to controls, supporting its potential as an anticancer agent .
5. Conclusion
This compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action appears to involve enzyme inhibition and modulation of cellular pathways associated with microbial resistance and tumor growth inhibition. Further research is warranted to explore its full therapeutic potential and to optimize its efficacy and safety profile for clinical applications.
Properties
CAS No. |
253315-35-4 |
---|---|
Molecular Formula |
C10H20N2S |
Molecular Weight |
200.35 g/mol |
IUPAC Name |
1-cyclopentyl-1-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C10H20N2S/c1-8(2)7-12(10(11)13)9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H2,11,13) |
InChI Key |
ZZOMXABMGQJOLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C1CCCC1)C(=S)N |
Origin of Product |
United States |
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